1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-vinyl-1H-pyrrole-2-carbaldehydes, has been achieved through condensation reactions, showcasing the versatility of pyrrole-carbaldehyde derivatives in organic synthesis. For instance, Trofimov et al. (2009) demonstrated a synthesis pathway for 1-vinylpyrrole-benzimidazole ensembles via condensation with o-phenylenediamine, highlighting the potential methodologies applicable to similar compounds like 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (Trofimov et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds incorporating 1H-pyrrole-2-carbaldehyde shows significant versatility, allowing for the formation of diverse heterocyclic compounds. For example, research into the cyclization of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes has led to the synthesis of pyrrolo[1,2-c]thiazole derivatives, indicating the structural adaptability of these compounds (Cardoso et al., 2006).
Chemical Reactions and Properties
The reactivity of 1H-pyrrole-2-carbaldehyde derivatives extends to various chemical reactions, including cycloadditions and condensations. These reactions can lead to the formation of complex structures, as demonstrated by the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles through the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate with azomethine ylides (Cardoso et al., 2006).
Physical Properties Analysis
While specific physical properties of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde are not directly available, analogous compounds have been characterized by their fluorescence. For instance, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from related synthesis pathways show intense fluorescence, suggesting that similar structural entities might exhibit notable photophysical properties (Trofimov et al., 2009).
Chemical Properties Analysis
The chemical versatility of 1H-pyrrole-2-carbaldehyde derivatives is further evidenced by their ability to form Schiff bases and undergo subsequent transformations into various heterocyclic compounds. These processes demonstrate the compound's reactivity towards nucleophilic substitutions and its potential as a precursor in the synthesis of biologically active molecules (Aydogan et al., 2002).
Scientific Research Applications
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Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
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Agrochemicals, Industrial, and Photographic Sensitizers
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Antidepressant, Antiulcer, Anti-inflammatory, Antihypertensive, and Hepatoprotective Drug Molecules
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Photosensitizers, Rubber Vulcanization, Liquid Crystals, Sensors, Sunscreens, Catalysts, Dyes, Pigments, and Chromophores
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Antimicrobial Drug Molecules
- Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this work, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .
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Antiretroviral and Antifungal Drug Molecules
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Data Storage Devices
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Coloring Consumer Goods
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Spectrophotometry, Liquid and Cloud Point Extraction, Solid-Phase Extraction, Electrochemistry, Liquid Chromatography
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Indicators, Masking Agents, and Sorbents
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Antidiabetic, Anti-Alzheimer, Antihypertensive, Antioxidant, and Hepatoprotective Activities
Safety And Hazards
Thiazole compounds can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation and serious eye irritation. They may also cause respiratory irritation4.
Future Directions
Thiazole compounds have potential therapeutic applications in the treatment of metabolic disorders and cancer5. They have been found to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes1. In addition, thiazole compounds have been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells1.
Please note that the information provided is based on thiazole compounds in general and may not apply specifically to “1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde”. For more specific information, further research would be needed.
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMPLOXIKWGERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343662 |
Source
|
Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-31-0 |
Source
|
Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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